![molecular formula C16H12N2O3S3 B2944678 (E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide CAS No. 637317-93-2](/img/structure/B2944678.png)
(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide
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Description
(E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide is a useful research compound. Its molecular formula is C16H12N2O3S3 and its molecular weight is 376.46. The purity is usually 95%.
BenchChem offers high-quality (E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N-(2-hydroxyphenyl)-2-(4-oxo-5-(thiophen-2-ylmethylene)-2-thioxothiazolidin-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Activity
Thiazolidine derivatives have been extensively studied for their potential as anticancer agents. They can act on various biological targets and may inhibit cancer cell growth and proliferation. The structural activity relationship (SAR) of these compounds is critical for designing multi-target enzyme inhibitors that could be effective in cancer therapeutics .
Antimicrobial Properties
These compounds exhibit significant antimicrobial activity, making them valuable in the development of new antibiotics. Their ability to inhibit the growth of bacteria, fungi, and other pathogens is a vital area of research, particularly with the rise of antibiotic-resistant strains .
Anti-inflammatory Uses
Thiazolidine derivatives can also serve as anti-inflammatory agents. They may be used to treat conditions like arthritis or other inflammatory diseases by reducing inflammation and associated pain .
Anticonvulsant Effects
Research has shown that some thiazolidine derivatives have anticonvulsant properties, which could be beneficial in the treatment of epilepsy and other seizure disorders .
Neuroprotective Potential
These compounds may offer neuroprotective effects, which could be useful in the management of neurodegenerative diseases such as Alzheimer’s and Parkinson’s disease. Their ability to protect nerve cells from damage is an important area of study .
Antioxidant Activity
Thiazolidine derivatives can act as antioxidants, helping to neutralize harmful free radicals in the body. This activity may contribute to the prevention of various oxidative stress-related diseases .
properties
IUPAC Name |
N-(2-hydroxyphenyl)-2-[(5E)-4-oxo-2-sulfanylidene-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N2O3S3/c19-12-6-2-1-5-11(12)17-14(20)9-18-15(21)13(24-16(18)22)8-10-4-3-7-23-10/h1-8,19H,9H2,(H,17,20)/b13-8+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CGJPHGYUSPLKSY-MDWZMJQESA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)C(=CC3=CC=CS3)SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C(=C1)NC(=O)CN2C(=O)/C(=C\C3=CC=CS3)/SC2=S)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N2O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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